molecular formula C9H16N2O3S B2780710 N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide CAS No. 2361608-52-6

N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide

Cat. No. B2780710
CAS RN: 2361608-52-6
M. Wt: 232.3
InChI Key: CZXDSSPELXNINJ-QMMMGPOBSA-N
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Description

“N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide” is a compound that belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing the sulfonamide group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is relatively unreactive and is typically crystalline .


Synthesis Analysis

The synthesis of sulfonamides, including “N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide”, can be achieved in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The molecular structure of “N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .

Future Directions

The future directions of research on “N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide” and other sulfonamides could involve exploring their potential uses in various therapeutic applications, as well as developing fast and cost-effective methods for their synthesis .

properties

IUPAC Name

N-[(3S)-1-prop-2-enoylpiperidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-9(12)11-6-4-5-8(7-11)10-15(2,13)14/h3,8,10H,1,4-7H2,2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXDSSPELXNINJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide

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